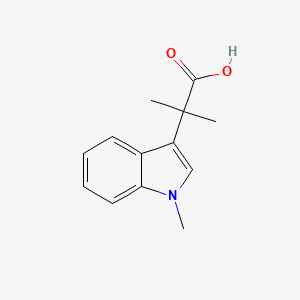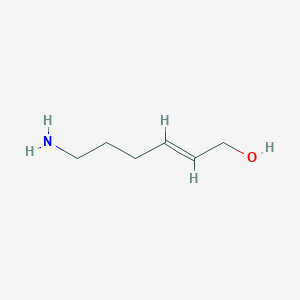
(E)-6-aminohex-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-6-aminohex-2-en-1-ol is an organic compound with the molecular formula C6H13NO It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a hexene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-6-aminohex-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 6-bromohex-2-ene with ammonia (NH3) under controlled conditions to introduce the amino group. Another method includes the reduction of 6-nitrohex-2-ene using hydrogen gas (H2) in the presence of a palladium catalyst to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of (2E)-6-aminohex-2-en-1-ol may involve the catalytic hydrogenation of 6-nitrohex-2-ene. This process is typically carried out in a high-pressure reactor with a palladium on carbon (Pd/C) catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-6-aminohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated amino alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst is commonly used for the reduction of the double bond.
Substitution: Halogenating agents like bromine (Br2) can be used to substitute the amino group.
Major Products
Oxidation: Formation of 6-oxohex-2-en-1-ol.
Reduction: Formation of 6-aminohexan-1-ol.
Substitution: Formation of 6-bromohex-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
(2E)-6-aminohex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which (2E)-6-aminohex-2-en-1-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes, altering their activity and affecting metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-aminohexan-1-ol: A saturated analog with similar functional groups but lacking the double bond.
6-nitrohex-2-en-1-ol: A nitro-substituted analog that can be reduced to form (2E)-6-aminohex-2-en-1-ol.
Uniqueness
(2E)-6-aminohex-2-en-1-ol is unique due to the presence of both an amino group and a double bond in its structure
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(E)-6-aminohex-2-en-1-ol |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6-8/h2,4,8H,1,3,5-7H2/b4-2+ |
InChI-Schlüssel |
VGCCWFWWDWZAFB-DUXPYHPUSA-N |
Isomerische SMILES |
C(C/C=C/CO)CN |
Kanonische SMILES |
C(CC=CCO)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(Ethoxycarbonyl)-2-oxopiperidin-3-yl]aceticacid](/img/structure/B13559941.png)
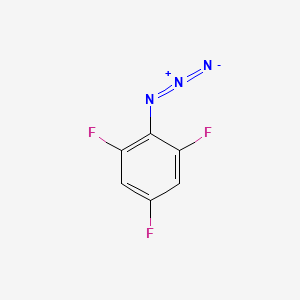
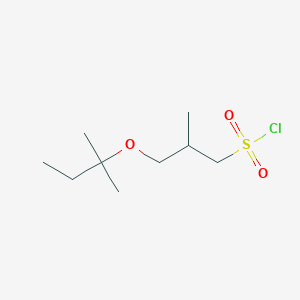
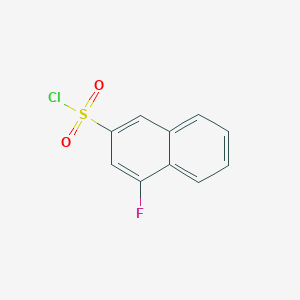
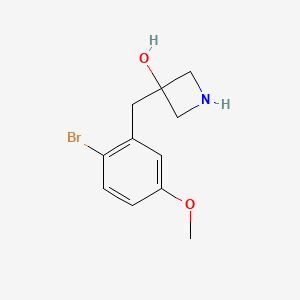
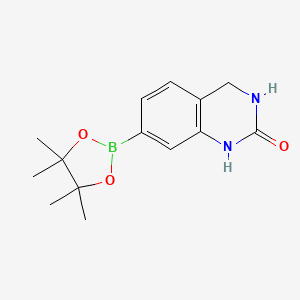
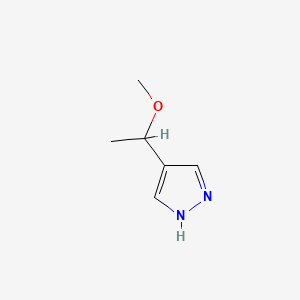
![2-[(2R,6S)-6-(2-methoxy-2-oxoethyl)-4-oxooxan-2-yl]acetic acid](/img/structure/B13559998.png)
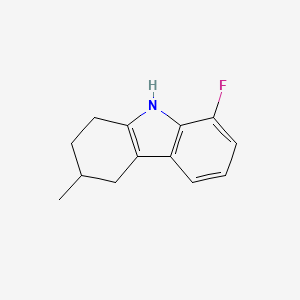
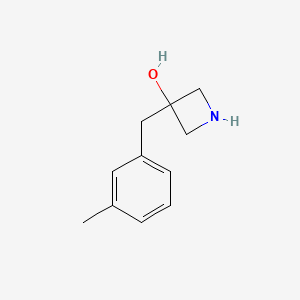
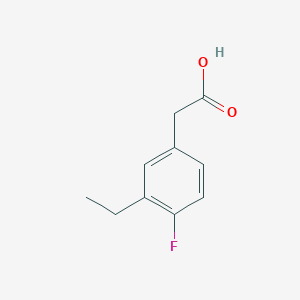
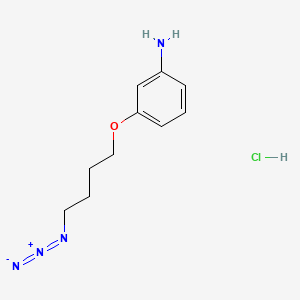
![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)
